molecular formula C18H21NO3S B270597 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide

货号 B270597
分子量: 331.4 g/mol
InChI 键: UUZOLGWDZDCSLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of compounds known as protein kinase inhibitors and has shown promising results in the treatment of various types of cancers.

作用机制

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide works by inhibiting the activity of certain protein kinases, including Bruton's tyrosine kinase (BTK), which is a key player in the development and progression of various types of cancers. By inhibiting BTK, 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to selectively target cancer cells, while leaving healthy cells relatively unharmed. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels that supply nutrients to tumors.

实验室实验的优点和局限性

One of the major advantages of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has also been shown to have a favorable safety profile, with relatively few side effects reported in clinical trials. However, one of the limitations of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide is its relatively short half-life, which may limit its effectiveness in some cases.

未来方向

There are several potential future directions for the research and development of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide. One area of interest is the use of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of new and more potent protein kinase inhibitors, which may have even greater efficacy against cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide and its potential for use in other disease states beyond cancer.
In conclusion, 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide is a promising compound with significant potential for the treatment of various types of cancers. Its selectivity for cancer cells, favorable safety profile, and ability to inhibit key signaling pathways make it a promising candidate for further research and development. With continued research, 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide may one day become an important tool in the fight against cancer.

合成方法

The synthesis of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide involves a multistep process that begins with the preparation of the starting material. The starting material, 3,4-dimethoxybenzaldehyde, is then subjected to a series of reactions, including a Grignard reaction, to obtain the final product. The synthesis of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been optimized to improve yield and purity, making it a viable option for large-scale production.

科学研究应用

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of certain protein kinases, which are enzymes that play a critical role in the growth and proliferation of cancer cells. 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide has been found to be effective against various types of cancers, including lymphoma, leukemia, and solid tumors.

属性

产品名称

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)benzamide

分子式

C18H21NO3S

分子量

331.4 g/mol

IUPAC 名称

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)benzamide

InChI

InChI=1S/C18H21NO3S/c1-21-15-8-7-12(9-16(15)22-2)18(20)19-10-13-11-23-17-6-4-3-5-14(13)17/h7-9,11H,3-6,10H2,1-2H3,(H,19,20)

InChI 键

UUZOLGWDZDCSLS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CSC3=C2CCCC3)OC

规范 SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CSC3=C2CCCC3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。